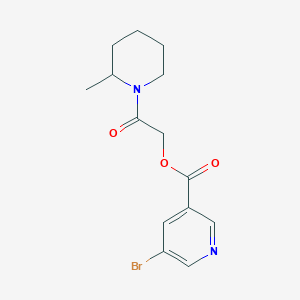
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperidine and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2-methylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.
Bromination of Pyridine: Pyridine is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The brominated pyridine is then esterified with the piperidine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation or reduction reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyridine derivative, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The piperidine and pyridine moieties may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridine moiety and have been studied for their biological activities.
Imidazo[4,5-b]pyridine Derivatives: These compounds share structural similarities and have shown antimicrobial and anticancer properties.
Uniqueness
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the presence of both piperidine and pyridine moieties, which may confer distinct biological activities compared to other pyridine derivatives. Its specific structure allows for a range of chemical modifications, making it a versatile compound for research and development.
属性
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNXCQPHJRMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
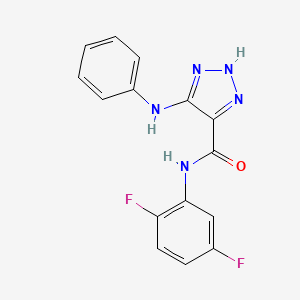
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
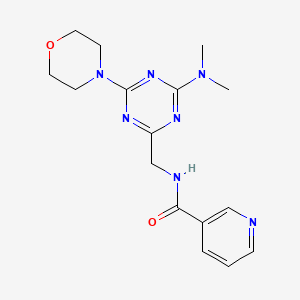
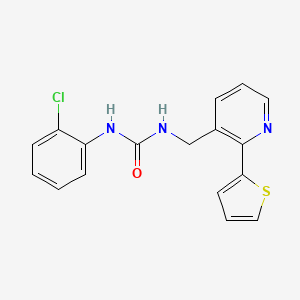
![[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2589695.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide](/img/structure/B2589699.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)
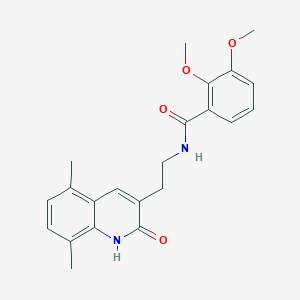
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
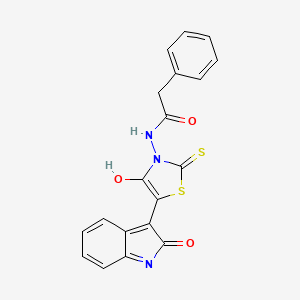
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
